An In-depth Technical Guide on the Core Mechanism of Action of Vigabatrin (γ-vinyl-GABA)
An In-depth Technical Guide on the Core Mechanism of Action of Vigabatrin (γ-vinyl-GABA)
Note: The compound "Xenyhexenic Acid" does not correspond to a recognized chemical entity in scientific literature. This guide pertains to Vigabatrin , a structural analog of GABA (gamma-aminobutyric acid) also known as γ-vinyl-GABA, which is likely the intended subject of the query. Vigabatrin is an anticonvulsant medication used in the treatment of epilepsy, particularly refractory complex partial seizures and infantile spasms.[1][2]
Core Mechanism of Action
Vigabatrin's primary mechanism of action is the specific, mechanism-based irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA in the central nervous system (CNS).[1][3][4] By inhibiting GABA-T, vigabatrin prevents the breakdown of GABA, leading to a significant and sustained increase in GABA concentrations at synaptic nerve terminals and throughout the brain.[1][2] This elevation of the brain's primary inhibitory neurotransmitter enhances GABAergic tone, which acts as a brake on the excitatory neuronal activity that can precipitate seizure activity.[1]
The inhibition is irreversible, meaning the restoration of GABA-T activity is dependent on the synthesis of new enzyme molecules, not on the elimination of the drug from the body.[2] This explains why vigabatrin's pharmacodynamic effect is prolonged and persists long after the drug has been cleared from the plasma, allowing for once-daily dosing.[1][2] Although administered as a racemic mixture, only the S(+) enantiomer of vigabatrin is pharmacologically active.[2]
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathway of GABA and the inhibitory action of Vigabatrin.
Caption: GABA metabolism and the inhibitory effect of Vigabatrin on GABA-Transaminase.
Quantitative Data
Pharmacokinetic Properties
Vigabatrin exhibits predictable pharmacokinetic properties characterized by rapid absorption and minimal metabolism.[2][5][6]
| Parameter | Value | Source(s) |
| Bioavailability | ~80-90% | [5] |
| Peak Plasma Conc. | ~1 hour post-administration | [6] |
| Plasma Protein Binding | Negligible (0%) | [2][5][6] |
| Metabolism | Not significantly metabolized | [2][5][6] |
| Elimination Half-Life | Young Adults: 5-8 hoursElderly: 12-13 hoursInfants (5m-2y): ~5.7 hoursChildren (3y-9y): ~6.8 hours | [2][5] |
| Excretion | Primarily renal; ~95% excreted unchanged in urine | [2][5][6] |
Pharmacodynamic Effects: Impact on GABA Levels
Clinical studies using non-invasive nuclear magnetic resonance spectroscopy (NMRS) and analysis of cerebrospinal fluid (CSF) have quantified the dose-dependent increase in brain GABA concentrations following Vigabatrin administration.
| Parameter | Observation | Source(s) |
| Brain GABA Increase | Elevated 2-3 times control values at a daily dosage of 3 g. | [7][8] |
| Dose-Response Relationship | Brain GABA levels rise in proportion to Vigabatrin dose up to 3 g/day . | [9][10] |
| Dose Saturation | Doubling the dose from 3 g/day to 6 g/day failed to produce a further increase in brain GABA levels, suggesting a potential saturation effect or feedback inhibition of GABA synthesis. | [9][10] |
| CSF GABA Increase | Total GABA levels increased to 283% of baseline. | [11] |
| CSF Free GABA Increase | Free GABA levels increased to 197% of baseline. | [11] |
Clinical Efficacy in Infantile Spasms (Select Studies)
Vigabatrin is established as a monotherapy for infantile spasms, particularly in patients with tuberous sclerosis.[12][13]
| Study Design | Patient Population | Key Finding(s) | Source(s) |
| Randomized, Single-Masked | 142 infants with recent-onset infantile spasms | High-dose (100-148 mg/kg/day) was significantly more effective than low-dose (18-36 mg/kg/day). 24/67 high-dose vs. 8/75 low-dose patients became spasm-free within 14 days. | [13][14] |
| Crossover Study | 42 infants with untreated infantile spasms | 48% treated with vigabatrin (100-150 mg/kg/day) became seizure-free vs. 74% with ACTH. 40% of ACTH non-responders became seizure-free after crossover to vigabatrin. | [12] |
| Retrospective Review | 6 children with Tuberous Sclerosis and focal seizures | 3/6 patients became seizure-free for >12 months; 2/6 had >50% seizure reduction. | [15] |
Experimental Protocols
Protocol: In Vitro GABA-Transaminase (GABA-T) Activity Assay
This protocol describes a common spectrophotometric method to determine GABA-T enzymatic activity in cell or tissue extracts, which is essential for evaluating the inhibitory effect of compounds like Vigabatrin.[16][17]
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ovid.com [ovid.com]
- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. youtube.com [youtube.com]
- 6. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical profile of vigabatrin as monotherapy for treatment of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Randomized trial of vigabatrin in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. 2.12. GABA transaminase enzymatic activity [bio-protocol.org]
- 17. bmrservice.com [bmrservice.com]
